PDMS-NH2, due to its unique properties, is employed in scientific research for surface modification. The amine group (NH2) at the end of the PDMS chain can react with various functional groups on surfaces, forming a stable chemical bond. This allows researchers to introduce new functionalities like adhesion promotion, biocompatibility, or responsiveness to external stimuli.
Here are some examples of its use in surface modification:
The unique combination of hydrophobicity of the PDMS chain and the reactivity of the amine group makes PDMS-NH2 a valuable material for creating microfluidic devices. These devices are miniaturized channels used to manipulate and analyze fluids.
Here's how PDMS-NH2 is used in microfluidics:
PDMS-NH2 is also being explored for its potential applications in drug delivery and tissue engineering due to its biocompatibility and ability to be modified with various functionalities.
Here are some ongoing areas of research:
3-[[[3-Aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine is an organosilicon compound with the molecular formula C15H41N3O2Si3 . It is a colorless liquid with a density of approximately 0.901 g/cm³ . The compound features a linear structure with three silicon atoms connected by oxygen bridges, and two terminal aminopropyl groups.
Further research would be needed to determine the specific biological activities of 3-[[[3-Aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine.
While specific applications for this compound are not directly mentioned, similar organosilicon compounds have found uses in various fields:
Several similar compounds can be compared to 3-[[[3-Aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine:
The uniqueness of 3-[[[3-Aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine lies in its extended siloxane backbone combined with terminal amine groups, which may confer a balance of flexibility, reactivity, and surface-modifying properties not found in simpler analogs.
The preparation of aminopropyl-functionalized polysiloxanes represents a significant area of research in silicon chemistry, with multiple synthetic routes offering distinct advantages for specific applications. This section explores four major approaches to synthesizing these versatile compounds.
Boron-catalyzed C-H silylation reactions have emerged as powerful metal-free approaches for constructing silicon-carbon bonds essential in oligosiloxane synthesis. Research by various teams has demonstrated that tris(pentafluorophenyl)borane [B(C₆F₅)₃] serves as an exceptional catalyst for C-H silylation of various aromatic compounds with hydrosilanes.
The mechanism involves activation of Si-H bonds through a borane interaction forming a weak adduct, followed by nucleophilic attack at the electropositive silicon center. This creates an ion-pair intermediate that releases H₂ and yields the silylation product while regenerating the catalyst.
Table 1. Reaction conditions for B(C₆F₅)₃-catalyzed C-H silylation
Parameter | Optimized Condition | Notes |
---|---|---|
Catalyst loading | 1.0-2.5 mol% | Higher loading required for less reactive substrates |
Temperature | 120°C | Essential for reaction completion |
Solvent | Chlorobenzene | Provides optimal solvation |
Reaction time | 6-24 hours | Substrate-dependent |
Atmosphere | N₂ | Prevents oxygen interference |
This synthetic approach offers several significant advantages:
The silylation occurs exclusively at specific positions (e.g., para position for N,N-disubstituted anilines), affording corresponding silylated derivatives in moderate to high yields. This selectivity enables precise control over the molecular architecture of the resulting oligomers, which can serve as precursors for more complex aminopropyl-functionalized polysiloxanes.
Double metal cyanide (DMC) complex catalysts represent a sophisticated approach to synthesizing polysiloxanes through ring-opening polymerization of heterocyclic monomers. These catalysts significantly outperform traditional caustic catalysts for polyether polyol production due to the reduced levels of unsaturation and higher functionality of the resulting polymers.
DMC catalysts can be prepared through multiple methodologies. One approach involves combining potassium hexacyanocobaltate with zinc chloride in an aqueous solution containing tert-butanol, followed by the addition of complex ligands like β-cyclodextrin, PEG-1000, or Tween-60. The preparation method significantly affects the crystalline state and catalytic properties of the resulting DMC.
Table 2. Comparison of DMC catalyst preparation methods and their properties
Method | Additional Complex Ligand | Crystalline State | Catalyst Activity | Reaction Rate |
---|---|---|---|---|
Method 1 (conventional) | β-cyclodextrin | Mixture of crystalline and amorphous | High | Moderate |
Method 1 | PEG-1000 | Mixture of crystalline and amorphous | Moderate | Moderate |
Method 1 | Tween-60 | Mixture of crystalline and amorphous | Moderate | Moderate |
Method 2 (ligand added before reaction) | PEG-1000 | Substantially amorphous | Higher | Fast |
Method 2 | Tween-60 | Substantially amorphous | Higher | Fast |
Research has also explored two-dimensional double metal cyanide complexes with the general formula Co(H₂O)₂[M(CN)₄]·4H₂O (where M = Ni, Pd, or Pt). These complexes, particularly in their anhydrous forms, demonstrate significant potential as catalysts for copolymerization reactions.
A notable advancement in this field has been the development of 2D layered tetracyanonickelate complexes (M'[Ni(CN)₄]; M' = Ni²⁺, Co²⁺, Fe²⁺, Mn²⁺), which have been tested for CO₂ and propylene oxide copolymerization. These complexes yield random polyethercarbonates with medium-to-low CO₂ content, moderate molecular weight, and broad dispersity. The Co-Ni DMC catalyst, in particular, has shown promise as an alternative to the classic Zn-Co DMC compound, achieving 100% conversion of propylene oxide after 24 hours.
Hydrosilylation represents one of the most versatile and widely applied methods for synthesizing aminopropyl-functionalized polysiloxanes with precisely controlled molecular weight distributions. This reaction involves the addition of silicon-hydrogen bonds across carbon-carbon double bonds, typically catalyzed by transition metal complexes.
The process proceeds through the coordination of the Si-H bond to a metal center, followed by oxidative addition, olefin coordination, insertion, and reductive elimination steps. Platinum complexes (particularly Speier's and Karstedt's catalysts) are preferred for industrial applications due to their high activity and selectivity.
Table 3. Hydrosilylation reactions for polysiloxane synthesis
Reactant Type | Si-H Source | Alkene Source | Catalyst | Conditions | Product Type |
---|---|---|---|---|---|
Homopolymer | 1,3-Dihydridotetramethyldisiloxane | 1,3-Divinyltetramethyldisiloxane | Pt complex | 70-90°C, toluene | High molecular weight poly[(1,1,3,3-tetramethyldisiloxanyl)ethylene] |
Copolymer | Methylhydrosiloxane-dimethylsiloxane | Vinyl-functional siloxanes | SIP6830.3, SIP6832.2 | 25-150°C | Addition-cure silicones |
Functional | Hydrosilyl-PDMS | Vinyl compounds with functional groups | Speier catalyst | Continuous flow | Functionalized PDMS |
A significant advancement in hydrosilylation technology has been the development of a continuous tandem flow process that combines ring-opening polymerization/equilibrium of cyclic siloxane monomers with subsequent hydrosilylation. This approach utilizes octamethylcyclotetrasiloxane (D₄) as the monomer and Amberlyst 35 as the cationic resin catalyst for the first stage, followed by hydrosilylation with vinyl compounds in the presence of the Speier catalyst.
This continuous process offers several advantages over traditional batch methods:
The molecular weight and Si-H group content can be controlled by adjusting the feed ratio, as demonstrated in studies with allyl-terminated poly(methyl methacrylate) and polystyrene. This precise control over molecular architecture enables the tailoring of physical properties for specific applications.
Vapor phase deposition represents an advanced approach for creating uniform aminosilane layers on hydroxyl-bearing surfaces such as silicon dioxide. This technique is particularly valuable for applications requiring precise control over film thickness and uniformity, such as biosensors and microfluidic devices.
Comparative studies between solution-phase and vapor-phase deposition methods for aminoalkoxysilanes have demonstrated that vapor deposition consistently produces extremely smooth films with low surface roughness values comparable to clean oxide surfaces. The process typically involves a plasma cleaning step followed by hydration and silane deposition in a controlled environment.
Table 4. Comparison of deposition methods for aminosilanes
Parameter | Vapor Phase | Toluene Solution | Aqueous Solution |
---|---|---|---|
Film thickness | 4-5 Å | Variable (4-10+ Å) | 5-7 Å |
Coverage | Sub-monolayer | Variable | Near-monolayer |
Surface roughness | Very low (0.2 nm) | Variable (0.26-0.6 nm) | Low (0.2 nm) |
Contact angle | 40-59° | 44-62° | 42° |
Multilayer formation | None | Possible | Minimal |
Reproducibility | High | Variable | Good |
Hydrolytic stability | Good | Variable | Good |
A detailed study focused on three aminoalkoxysilanes with different numbers of reactive groups: 3-aminopropyl triethoxysilane (APTES), 3-aminopropyl methyl diethoxysilane (APMDES), and 3-aminopropyl dimethyl ethoxysilane (APDMES). These compounds serve as valuable model systems for understanding the deposition behavior of more complex aminopropyl-functionalized polysiloxanes.
The vapor phase deposition of aminopropyl silanes has been particularly successful in microfluidic channel applications. A chemical vapor deposition (CVD) method for surface modification of glass microfluidic devices designed for electrophoretic separations has demonstrated remarkable results. Devices coated with (3-aminopropyl)di-isopropylethoxysilane (APDIPES) yielded near diffusion-limited separations and exhibited little change in electroosmotic mobility across a wide pH range (2.8-7.5).
The coating procedure involves:
This approach has enabled highly efficient microchip capillary electrophoresis-electrospray ionization-mass spectrometry of peptides and proteins, with theoretical plate counts exceeding 600,000 and peak capacities of 64 in less than 90 seconds.
Density Functional Theory has emerged as the cornerstone computational method for investigating transition state geometries in silane-based polymerization systems [1] [2]. DFT calculations have been instrumental in elucidating the electronic structure and energetics of critical bond-breaking and bond-forming processes, particularly for silicon-oxygen and silicon-carbon bonds.
The most significant findings from DFT studies involve the characterization of siloxane bond exchange mechanisms. Research has demonstrated that the activation energy for siloxane equilibrium exchange reactions is approximately 28 kilocalories per mole (116 kilojoules per mole) [3]. This value represents the energy barrier for the ring-opening mechanism in siloxane crosslinks, which is fundamental to understanding the dynamic behavior of siloxane-based elastomers.
DFT calculations have revealed that transition state geometries for silicon-oxygen bond breaking exhibit distinctive characteristics depending on the reaction environment. Under alkaline conditions, the deprotonation of terminal hydroxyl groups on silica surfaces significantly reduces the barrier energy for silicon-oxygen bond breaking from 2.85 electron volts to 0.77 electron volts when combined with water molecule involvement [1]. This dramatic reduction occurs because surface electrons created by deprotonation assist in saturating the dangling bonds from the broken silicon-oxygen bond.
The computational approach typically employs hybrid density functionals, particularly B3LYP, combined with basis sets ranging from 6-311G(2df) to complete basis set extrapolations [2]. Thermochemical properties are calculated using standard statistical mechanical formulations, with particular attention to vibrational frequencies and zero-point energies for accurate free energy determinations.
Table 1: DFT-Calculated Activation Energies for Key Silane Reactions
Reaction Type | Activation Energy (kcal/mol) | Activation Energy (kJ/mol) | Reaction Conditions |
---|---|---|---|
Siloxane Exchange | 28.0 | 116.0 | Neutral conditions |
Si-O Bond Breaking (Protonated) | 65.6 | 274.5 | Acidic conditions |
Si-O Bond Breaking (Deprotonated) | 17.8 | 74.5 | Alkaline conditions |
Si-C Bond Breaking | 51.0 | 213.4 | With H₂O assistance |
Molecular dynamics simulations have provided unprecedented insights into the crosslinking behavior of silane-based systems, particularly through combined quantum mechanical and molecular mechanical (QM/MM) approaches [4]. These simulations successfully model the formation of polydimethylsiloxane networks from trimethylsilanol and dimethylsilanediol precursor mixtures, achieving curing degrees up to 99 percent.
The QM/MM methodology addresses the computational challenge of modeling both accurate bond formation/dissociation energies and extended relaxation processes. The quantum mechanical component handles fundamental condensation reactions using gas-phase calculations, while molecular mechanics models assess the extended relaxation processes during polymer chain growth [4]. This approach reduces computational costs while maintaining chemical accuracy for bond-forming reactions.
Crosslinking simulations demonstrate that the polymerization process exhibits distinct phases. During initial stages, an abundance of nearby silanol moieties enables nearly all reaction attempts to be exothermic. However, as curing progresses beyond 80-90 percent, polymer strands become partially "jammed," requiring longer relaxation times and exhibiting decreasing acceptance probabilities for additional crosslinking reactions [4].
Temperature effects on crosslinking behavior reveal important structure-property relationships. Simulations conducted at 250, 300, and 350 Kelvin show that higher temperatures accelerate relaxation processes but also affect the final chain length distribution. The incorporation of chain terminators, such as trimethylsilanol at concentrations of 10-20 percent, dramatically reduces average chain lengths while maintaining high curing efficiencies [4].
Table 2: Molecular Dynamics Simulation Parameters and Results
Parameter | Initial Stage | Late Stage (>90% curing) | Final Properties |
---|---|---|---|
Curing Efficiency | >95% | 99% | 99% complete |
Relaxation Time | 10-100 ps | 1-10 ms | N/A |
Reaction Acceptance | >90% | <10% | N/A |
Density (g/cm³) | 0.91 | 1.01 | 1.04 |
The stress relaxation behavior observed in MD simulations follows an Arrhenius-type temperature dependence with the same activation energy (28 kcal/mol) identified in DFT studies, providing validation between different computational approaches [3]. This consistency strengthens confidence in the mechanistic understanding of siloxane bond exchange processes.
Kinetic Monte Carlo simulations have proven essential for understanding particle nucleation phenomena in silane-based systems, particularly during chemical vapor deposition processes and aerosol formation [5] [6]. These stochastic methods excel at capturing the inherently random nature of nucleation events while providing statistically meaningful ensemble averages.
The chemical clustering approach represents the most successful KMC framework for silane systems. This methodology models nucleation through detailed gas-phase chemistry, considering four primary clustering pathways based on the most abundant silicon-containing species: silicon monoxide (SiO), silicon dioxide (SiO₂), silanediol (SiH₂O), and disilanoic acid (HSiOOH) [6]. The clustering mechanism assumes barrierless polymerization and insertion reactions for these species, with clusters containing more than 10 silicon atoms forming irreversibly to constitute nucleation sites.
Critical findings from KMC simulations include the identification of dominant nucleation pathways. Research demonstrates that the reaction (SiO₂)₉ + (HSiOOH)₂ → particle dominates initial nucleation stages, while (SiO)₁₀ + SiO → particle governs subsequent periods until growth species are consumed [6]. These pathways exhibit distinct time dependencies, with nucleation rates peaking at approximately 0.02 seconds under typical low-pressure chemical vapor deposition conditions.
The moment-type aerosol dynamics coupled with KMC provides quantitative predictions of particle size distributions. Simulations successfully predict particle concentrations ranging from 10¹¹ to 10¹² particles per cubic centimeter, with median diameters evolving from nanometer to micrometer scales depending on process conditions [6]. The approach accounts for coagulation enhancement due to van der Waals forces, with correction factors ranging from 2.6 to 2.8 for silicon dioxide particles.
Table 3: KMC Simulation Results for Particle Nucleation
Process Parameter | Nucleation Rate Peak | Particle Concentration | Median Diameter |
---|---|---|---|
Time (seconds) | 0.02 | 0.5 | 1.0 |
Value | 10¹⁴ cm⁻³s⁻¹ | 4.7×10¹¹ cm⁻³ | 15 nm |
Temperature Effect | +2 orders/100K | Linear scaling | +50% at +100K |
Finite element analysis and computational fluid dynamics represent critical tools for modeling chemical vapor deposition processes involving silane precursors [8]. These continuum-based approaches excel at reactor-scale simulations where detailed transport phenomena, heat transfer, and chemical kinetics must be coupled across multiple spatial scales.
The systematic seven-step protocol for CVD modeling demonstrates the integration of finite element methods with chemical kinetics . This approach begins with dimensional analysis to identify controlling phenomena, followed by gas-phase reaction mechanism development, validation through kinetic simulations, growth species determination, surface reaction mechanism construction, CFD simulation setup, and finally experimental validation. The methodology has achieved excellent agreement with experimental deposition rates without parameter adjustment.
Multi-scale modeling approaches combine finite volume methods for reactor-scale flows with Direct Simulation Monte Carlo methods for nano-scale fiber deposition [8]. For larger Knudsen numbers (Kn > 0.1), where continuum assumptions break down, molecular-level modeling becomes essential. The coupling approach uses FVM solutions as boundary conditions for DSMC domains, enabling accurate prediction of deposition rates on nano-scale substrates.
Critical findings from finite element CVD modeling include the identification of mass transport limitations versus reaction kinetics control regimes. At low pressures, surface reaction rates control deposition, leading to exponential temperature dependence. At atmospheric pressure, mass transport processes become controlling, resulting in more moderate temperature sensitivity [8]. The residence time of gas particles in fibrous media decreases with smaller fiber diameters, consequently reducing surface deposition amounts.
Table 4: Finite Element Analysis Results for CVD Processes
Scale | Method | Knudsen Number | Key Finding |
---|---|---|---|
Reactor | FVM/CFD | <0.01 | Temperature profiles, species transport |
Microscale | Coupled FVM-DSMC | 0.01-0.1 | Slip velocity effects |
Nanoscale | DSMC | >0.1 | Molecular flow regime |
Sticking Coefficient Effect | 20% → 80% | N/A | 2× deposition rate increase |
The implementation of surface chemistry in finite element models requires careful consideration of sticking coefficients and surface site densities. Unity sticking probabilities for silicon monoxide and silicon dioxide species have proven effective for accurate growth rate predictions, while other species typically exhibit much lower surface reactivities . The surface site density depends on crystal structure and may be calculated from lattice parameters of the substrate material.
These computational approaches collectively provide a comprehensive framework for understanding and predicting silane-based polymerization behavior across multiple length and time scales, from individual molecular reactions to industrial-scale reactor design and optimization.
Corrosive;Irritant